molecular formula C12H19NO3 B1332793 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol CAS No. 40171-91-3

3-(2,5-Dimethoxy-benzylamino)-propan-1-ol

Cat. No.: B1332793
CAS No.: 40171-91-3
M. Wt: 225.28 g/mol
InChI Key: KBQVIZVEXGGGGD-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxy-benzylamino)-propan-1-ol is an organic compound characterized by the presence of a benzylamino group attached to a propanol backbone. The compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features two methoxy groups on the benzene ring, which can influence its chemical reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol typically involves the reaction of 2,5-dimethoxybenzylamine with an appropriate propanol derivative. One common method includes the reductive amination of 2,5-dimethoxybenzaldehyde with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in a solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxy-benzylamino)-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-(2,5-dimethoxy-benzylamino)-propanone.

    Reduction: Formation of 3-(2,5-dimethoxy-benzylamino)-propan-1-amine.

    Substitution: Formation of various substituted benzylamino-propanol derivatives.

Scientific Research Applications

3-(2,5-Dimethoxy-benzylamino)-propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxybenzylamine
  • 2,5-Dimethoxybenzyl alcohol
  • 2,4-Dimethoxybenzylamine

Uniqueness

3-(2,5-Dimethoxy-benzylamino)-propan-1-ol is unique due to the presence of both the benzylamino and propanol groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.

Biological Activity

3-(2,5-Dimethoxy-benzylamino)-propan-1-ol is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzylamino group attached to a propanol backbone, with two methoxy groups on the benzene ring. This structural configuration may influence its reactivity and biological interactions.

Target Sites

Research suggests that compounds similar to this compound may act as nucleophiles , participating in various biochemical reactions. These reactions can lead to the synthesis of complex organic molecules or serve as intermediates in drug development.

Antimicrobial Properties

In vitro studies have shown that compounds with similar structures exhibit antimicrobial activity. For instance, the antibacterial activity of related derivatives has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
This compoundE. coliTBD
This compoundBacillus subtilisTBD

(Note: Specific MIC values for this compound were not available in the literature.)

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cell lines to evaluate the safety profile of related compounds. For instance, studies on derivatives showed IC50 values indicating their potency against cancer cell lines such as A549 (lung adenocarcinoma) and HL-60 (leukemia) cells .

Table 2: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)
This compoundA549TBD
This compoundHL-60TBD

Pharmacokinetics

The pharmacokinetics of related compounds indicate that they may be well absorbed and distributed within biological systems. Studies suggest these compounds undergo metabolic transformations with potential excretion pathways being established through liver metabolism assessments.

Properties

IUPAC Name

3-[(2,5-dimethoxyphenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-15-11-4-5-12(16-2)10(8-11)9-13-6-3-7-14/h4-5,8,13-14H,3,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQVIZVEXGGGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365892
Record name 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40171-91-3
Record name 1-Propanol, 3-[[(2,5-dimethoxyphenyl)methyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40171-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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